

Propargyl-PEG4-Cy5 Fluorophore: A Technical Guide for Advanced Research

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Compound of Interest

N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties and applications of the Propargyl-PEG4-Cy5 fluorophore. Designed for researchers, scientists, and professionals in drug development, this document details the fluorophore's spectral characteristics, molecular properties, and key experimental protocols, with a focus on its application in bioorthogonal chemistry.

Core Properties of Propargyl-PEG4-Cy5 and Derivatives

Propargyl-PEG4-Cy5 is a versatile fluorescent probe that combines the far-red spectral properties of Cyanine 5 (Cy5) with the utility of a propargyl group for "click" chemistry. The polyethylene glycol (PEG4) linker enhances aqueous solubility and reduces non-specific binding. The following table summarizes the key quantitative data for Propargyl-PEG4-Cy5 and its common derivatives.



Property	N,N'-bis- (propargyl- PEG4)-Cy5	N-methyl-N'- (propargyl- PEG4)-Cy5	N-methyl-N'- methyl-O-(m- PEG4)-O'- (propargyl- PEG4)-Cy5	General Cy5
Excitation Maximum (λex)	649 nm[1]	649 nm	649 nm[2]	649 nm[3]
Emission Maximum (λem)	667 nm[1]	667 nm	667 nm[2]	667 nm[3]
Molar Extinction Coefficient (ε)	232,000 cm ⁻¹ M ⁻¹ [1]	232,000 cm ⁻¹ M ⁻¹	Not specified	250,000 cm ⁻¹ M ⁻¹ [3][4]
Quantum Yield (Φ)	Not specified	Not specified	Not specified	~0.27[3][4]
Molecular Weight (MW)	819.5 g/mol [1]	Not specified	855.50 g/mol [2]	~1500 g/mol (general)[3]
Chemical Formula	C47H63CIN2O8[1]	Not specified	C47H67CIN2O10[2	Not applicable
Solubility	DMSO, DMF, DCM; low in water[1]	DMSO, DMF, DCM; low in water	Not specified	Tolerant to DMSO[4]

Key Applications and Experimental Protocols

The primary application of Propargyl-PEG4-Cy5 lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[2][5][6][7] This bioorthogonal reaction allows for the specific and efficient labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, both in vitro and in living systems.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for the CuAAC reaction. Optimization may be required based on the specific reactants.



Materials:

- Azide-containing biomolecule
- Propargyl-PEG4-Cy5
- Copper(II) sulfate (CuSO₄)
- Reducing agent (e.g., sodium ascorbate)
- Copper-chelating ligand (e.g., THPTA or TBTA)
- Reaction Buffer (e.g., PBS, pH 7.4)
- Anhydrous DMSO or DMF for dissolving reagents

Procedure:

- Preparation of Stock Solutions:
 - Dissolve the azide-containing biomolecule in the reaction buffer to the desired concentration.
 - Prepare a 10 mM stock solution of Propargyl-PEG4-Cy5 in anhydrous DMSO or DMF.
 - Prepare a 50 mM stock solution of CuSO₄ in deionized water.
 - Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
 - Prepare a 50 mM stock solution of the copper-chelating ligand in deionized water or DMSO.
- Reaction Setup:
 - In a reaction vial, add the azide-containing biomolecule.
 - Add the Propargyl-PEG4-Cy5 stock solution to achieve a slight molar excess (e.g., 1.2 to 2 equivalents).



- Add the copper-chelating ligand to the reaction mixture. A 5:1 molar ratio of ligand to copper is often recommended.[8]
- Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.
- Initiation of the Reaction:
 - Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5
 mM to initiate the click reaction.[9]
 - Gently mix the reaction solution.
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.
- Purification:
 - Purify the Cy5-labeled conjugate to remove unreacted fluorophore, catalyst, and other reagents using an appropriate method such as size-exclusion chromatography, dialysis, or affinity purification.

Experimental Protocol: Cell Labeling and Fluorescence Microscopy

This protocol outlines a general workflow for labeling cellular components with Propargyl-PEG4-Cy5 for subsequent fluorescence microscopy analysis.

Materials:

- · Cells cultured on coverslips or in imaging dishes
- Azide-modified metabolic precursor (e.g., an azide-modified sugar or amino acid)
- Propargyl-PEG4-Cy5
- CuAAC reagents (as listed above)



- · Cell culture medium
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Mounting medium with DAPI (optional)

Procedure:

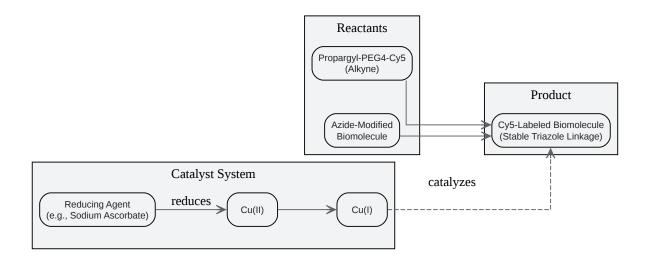
- Metabolic Labeling:
 - Incubate the cells with the azide-modified metabolic precursor in the culture medium for a sufficient time to allow for incorporation into biomolecules. The concentration and incubation time will depend on the specific precursor and cell type.
- Fixation and Permeabilization:
 - Wash the cells three times with PBS.
 - Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Click Reaction:
 - Prepare the click reaction cocktail containing Propargyl-PEG4-Cy5, CuSO₄, a copper-chelating ligand, and a reducing agent in PBS.
 - Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature,
 protected from light.
- Washing and Counterstaining:



- Wash the cells three times with PBS.
- (Optional) Counterstain the nuclei with DAPI by incubating with a DAPI solution for 5-10 minutes.
- Wash the cells three times with PBS.
- Imaging:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm) and DAPI (if used).

Visualizing Molecular Interactions and Processes

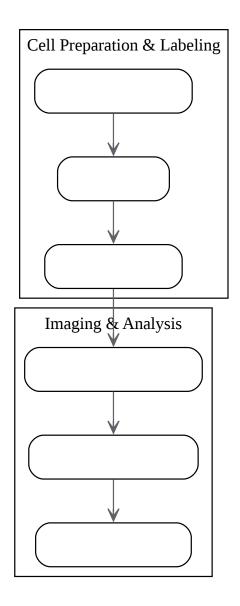
Diagrams generated using Graphviz DOT language provide a clear visual representation of the chemical reactions and experimental workflows involving Propargyl-PEG4-Cy5.



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Propargyl-PEG4-Cy5 Click Chemistry Reaction.

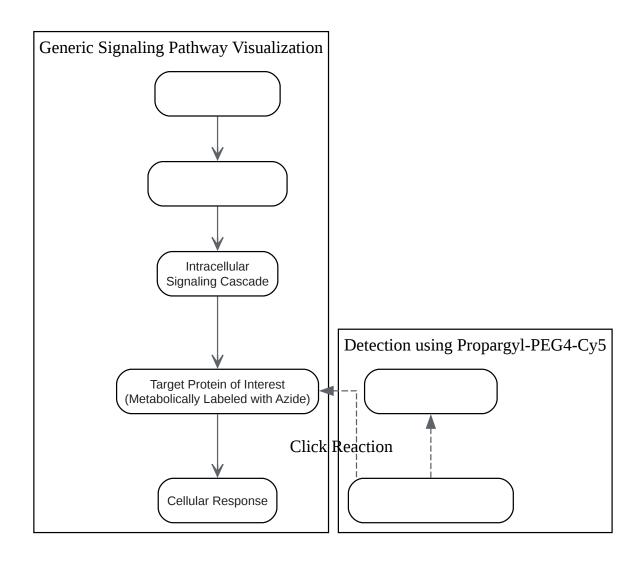




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Workflow for Cell Labeling and Fluorescence Microscopy.





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Studying Signaling Pathways with Cy5-Labeled Probes.

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